molecular formula C27H40N6O6 B12626694 L-Isoleucyl-L-tyrosyl-L-leucyl-L-histidine CAS No. 918528-00-4

L-Isoleucyl-L-tyrosyl-L-leucyl-L-histidine

Cat. No.: B12626694
CAS No.: 918528-00-4
M. Wt: 544.6 g/mol
InChI Key: YWTINQBVKKWPLI-DEKCZCQOSA-N
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Description

L-Isoleucyl-L-tyrosyl-L-leucyl-L-histidine is a peptide composed of four amino acids: isoleucine, tyrosine, leucine, and histidine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Peptides like this compound are known for their roles in biological processes and their potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-tyrosyl-L-leucyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-tyrosyl-L-leucyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Isoleucyl-L-tyrosyl-L-leucyl-L-histidine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-tyrosyl-L-leucyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • L-Isoleucyl-L-leucyl-L-proline
  • L-Tyrosyl-L-isoleucyl-L-leucine
  • L-Isoleucyl-L-leucyl-L-histidine

Uniqueness

L-Isoleucyl-L-tyrosyl-L-leucyl-L-histidine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of hydrophobic (isoleucine, leucine) and aromatic (tyrosine) residues, along with the basic histidine, allows for diverse interactions with biological targets.

Properties

CAS No.

918528-00-4

Molecular Formula

C27H40N6O6

Molecular Weight

544.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C27H40N6O6/c1-5-16(4)23(28)26(37)32-21(11-17-6-8-19(34)9-7-17)25(36)31-20(10-15(2)3)24(35)33-22(27(38)39)12-18-13-29-14-30-18/h6-9,13-16,20-23,34H,5,10-12,28H2,1-4H3,(H,29,30)(H,31,36)(H,32,37)(H,33,35)(H,38,39)/t16-,20-,21-,22-,23-/m0/s1

InChI Key

YWTINQBVKKWPLI-DEKCZCQOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)O)N

Origin of Product

United States

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